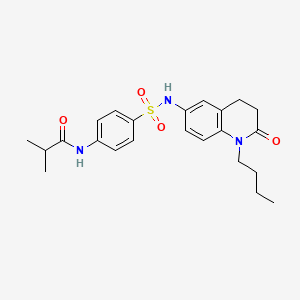

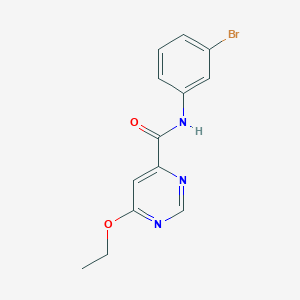

![molecular formula C16H11FN6 B2618461 N-(3-氟苯基)-7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-胺 CAS No. 1226458-98-5](/img/structure/B2618461.png)

N-(3-氟苯基)-7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” is a complex organic compound. It belongs to the class of triazine derivatives . Triazines are a class of nitrogen-containing heterocycles . They are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Synthesis Analysis

The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . The synthesis can be done by conventional methods or by using microwave irradiation . The use of microwave irradiation can lead to the desired products in less time, with good yield and higher purity . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis

The molecular structure of triazine derivatives is planar, similar to the six-membered benzene ring but with three carbons replaced by nitrogens . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .科学研究应用

Antifungal Activity

The synthesis of novel heteropolycyclic nitrogen systems bearing fluorine-substituted pyrazolo[3,4-d]pyrimidine has been explored . These compounds were evaluated as antifungal probes. Researchers investigated their efficacy against various fungal strains, providing insights into potential applications in agriculture, medicine, and environmental protection.

Antitumor Properties

While not directly mentioned for this specific compound, related pyrazolopyrimidine derivatives have demonstrated antitumor activity . Further research could explore the potential of N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine as an antitumor agent, considering its structural features and fluorine substitution.

Antimicrobial Applications

Pyrazolopyrimidine derivatives, including fluorinated analogs, have shown antimicrobial effects . Investigating the compound’s activity against bacteria, viruses, and other pathogens could uncover valuable applications in healthcare and agriculture.

Enzymatic Effects

Functionalized fluorinated pyrazolopyrimidines have been studied for their enzymatic effects, particularly on cellobiase activity produced by fungi . Understanding the molecular interactions and enzymatic inhibition mechanisms could lead to targeted drug development.

Biological Activity Enhancement

Introduction of fluorine atoms to pyrazolopyrimidines aims to enhance their pharmacological properties . Researchers have explored how fluorine substitution impacts bioavailability, binding affinity, and metabolic stability, making this compound a potential candidate for drug design.

Synthetic Methodology

The synthesis of N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves intricate cyclization reactions and chemoselectivity . Investigating the synthetic pathways, regioselectivity, and scalability can contribute to the development of efficient methods for accessing this compound.

未来方向

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . Their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) lead to great practical applications . Therefore, the future directions for “N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine” could involve exploring its potential applications in various fields such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

属性

IUPAC Name |

N-(3-fluorophenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN6/c17-11-5-4-6-12(9-11)19-15-14-10-18-23(16(14)21-22-20-15)13-7-2-1-3-8-13/h1-10H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCWWQYAQCGMIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1-cyclopropylethyl)-2-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2618378.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2618385.png)

![(E)-2-(2-hydroxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2618392.png)

![1-{3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-yl}prop-2-en-1-one](/img/structure/B2618396.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2618397.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2618400.png)